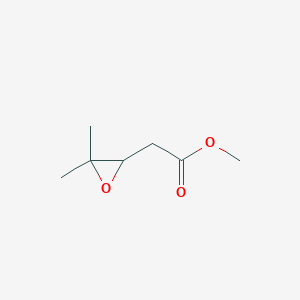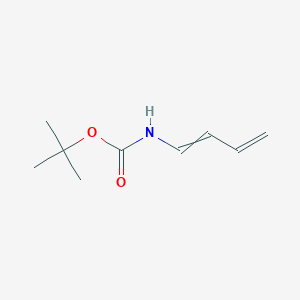
Tert-butyl N-buta-1,3-dienylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-buta-1,3-dienylcarbamate, also known as TBBC, is a chemical compound that has been widely studied for its potential use in scientific research. TBBC is a carbamate derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Mécanisme D'action
Tert-butyl N-buta-1,3-dienylcarbamate works by binding to the active site of enzymes and proteins, inhibiting their function. This inhibition is reversible, meaning that the enzyme or protein can resume its normal function once the Tert-butyl N-buta-1,3-dienylcarbamate is removed. The mechanism of action of Tert-butyl N-buta-1,3-dienylcarbamate is similar to that of other carbamate derivatives, such as physostigmine and neostigmine.
Effets Biochimiques Et Physiologiques
Tert-butyl N-buta-1,3-dienylcarbamate has a number of different biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This inhibition can lead to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can have a number of different effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl N-buta-1,3-dienylcarbamate in lab experiments is its potency as an inhibitor of enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in a variety of different biological systems. However, Tert-butyl N-buta-1,3-dienylcarbamate also has a number of limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are a number of different future directions for research on Tert-butyl N-buta-1,3-dienylcarbamate, including studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease. Other potential areas of research include the development of new Tert-butyl N-buta-1,3-dienylcarbamate derivatives with improved potency and selectivity, as well as studies on the mechanism of action of Tert-butyl N-buta-1,3-dienylcarbamate in different biological systems. Overall, Tert-butyl N-buta-1,3-dienylcarbamate is a valuable tool for researchers in a number of different fields, and its potential applications are wide-ranging and diverse.
Méthodes De Synthèse
Tert-butyl N-buta-1,3-dienylcarbamate can be synthesized through a number of different methods, including the reaction of buta-1,3-diene with tert-butyl carbamate in the presence of a palladium catalyst. This reaction produces Tert-butyl N-buta-1,3-dienylcarbamate as a white crystalline solid that can be purified through recrystallization. Other methods for synthesizing Tert-butyl N-buta-1,3-dienylcarbamate include the reaction of buta-1,3-diene with tert-butyl isocyanate, and the reaction of buta-1,3-diene with tert-butyl chloroformate.
Applications De Recherche Scientifique
Tert-butyl N-buta-1,3-dienylcarbamate has been used in a number of different scientific research applications, including studies on the mechanism of action of enzymes and proteins. Tert-butyl N-buta-1,3-dienylcarbamate has been shown to be a potent inhibitor of a number of different enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This inhibition can be used to study the function of these enzymes in a variety of different biological systems.
Propriétés
Numéro CAS |
122690-65-7 |
|---|---|
Nom du produit |
Tert-butyl N-buta-1,3-dienylcarbamate |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
tert-butyl N-buta-1,3-dienylcarbamate |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-7H,1H2,2-4H3,(H,10,11) |
Clé InChI |
DKBQOIAVVRJJJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC=C |
SMILES canonique |
CC(C)(C)OC(=O)NC=CC=C |
Synonymes |
Carbamic acid, 1,3-butadienyl-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




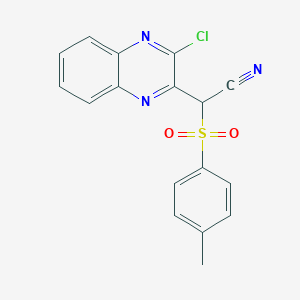
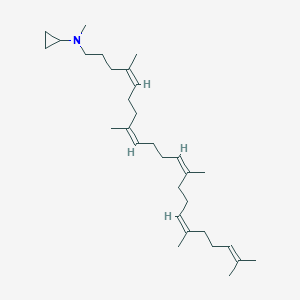
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
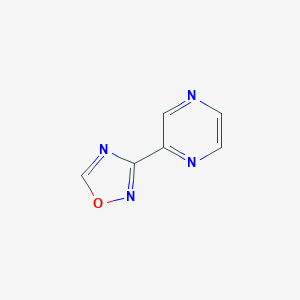
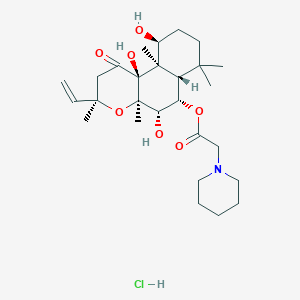

![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)


![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)

